Lipophilicity Reduction vs. Leflunomide: Implications for Membrane Permeability and Off-Target Risk
The target compound exhibits a LogP value of 3.20 , which is substantially lower than the computed LogP of 3.65 for leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide) [1]. This 0.45 log unit reduction in lipophilicity is the expected consequence of substituting the highly lipophilic -CF₃ group (π = +0.88) with a -Cl (π = +0.71) while adding a -CH₃ group (π = +0.56) at the ortho position [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.20 |
| Comparator Or Baseline | Leflunomide (CAS 75706-12-6), LogP = 3.65 |
| Quantified Difference | ΔLogP = -0.45 (target compound is less lipophilic) |
| Conditions | Computed LogP values (ALOGPS 2.1 or vendor-reported HPLC-derived LogP) |
Why This Matters
Lower lipophilicity is correlated with reduced non-specific protein binding, lower off-target promiscuity, and improved developability—making this compound preferable for assays where minimizing background binding is critical for data quality.
- [1] DrugBank. Leflunomide (DB01097): Predicted LogP 3.65 (ALOGPS). Accessed May 2026. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. doi:10.1021/cr60274a001 View Source
